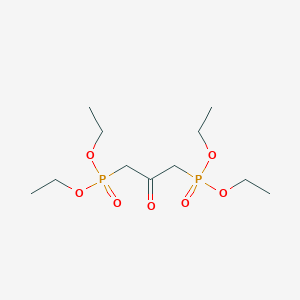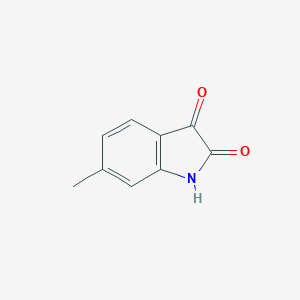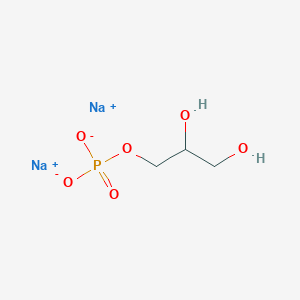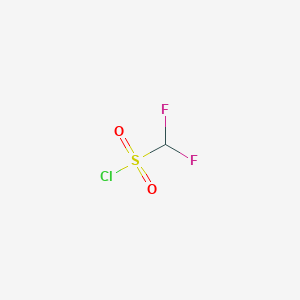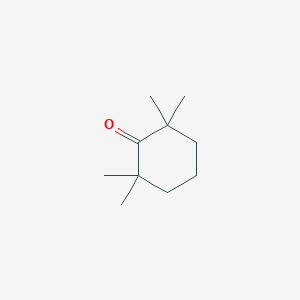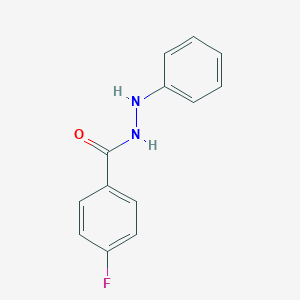
4-fluoro-N'-phenylbenzohydrazide
Descripción general
Descripción
Benzoic acid, p-fluoro-, 2-phenylhydrazide: is an organic compound with the molecular formula C13H11FN2O It is a derivative of benzoic acid and is characterized by the presence of a fluorine atom at the para position and a phenylhydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from p-fluorobenzoic acid: The synthesis of benzoic acid, p-fluoro-, 2-phenylhydrazide can be achieved by reacting p-fluorobenzoic acid with phenylhydrazine under acidic conditions. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzoic acid, p-fluoro-, 2-phenylhydrazide can undergo oxidation reactions to form corresponding azobenzene derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.
Substitution: The fluorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this transformation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed:
Oxidation: Azobenzene derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted benzoic acid derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Benzoic acid, p-fluoro-, 2-phenylhydrazide is used as an intermediate in the synthesis of more complex organic molecules
Biology:
Biological Studies: This compound is used in biological studies to investigate its effects on cellular processes. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine:
Pharmaceutical Research: Benzoic acid, p-fluoro-, 2-phenylhydrazide is explored for its potential therapeutic properties. It is studied for its ability to inhibit certain enzymes and pathways, making it a candidate for drug development.
Industry:
Material Science: This compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: Benzoic acid, p-fluoro-, 2-phenylhydrazide can inhibit specific enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Interaction with Biological Molecules: The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. These interactions can modulate cellular activities and responses.
Comparación Con Compuestos Similares
Benzoic acid, 2-phenylhydrazide: Similar in structure but lacks the fluorine atom at the para position.
4-Fluorobenzoic acid: Contains the fluorine atom but lacks the phenylhydrazide group.
Phenylhydrazine derivatives: Compounds with similar hydrazide groups but different substituents on the aromatic ring.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the para position enhances the compound’s reactivity and stability.
Phenylhydrazide Group: The phenylhydrazide group provides unique chemical properties, making the compound valuable in various synthetic and research applications.
Propiedades
Número CAS |
1496-02-2 |
|---|---|
Fórmula molecular |
C13H11FN2O |
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
4-fluoro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
Clave InChI |
PGKDUKIHKGXXIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
| 1496-02-2 | |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
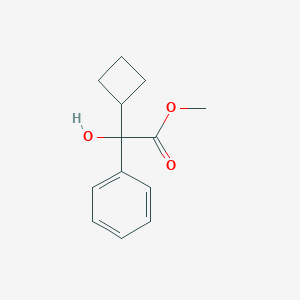

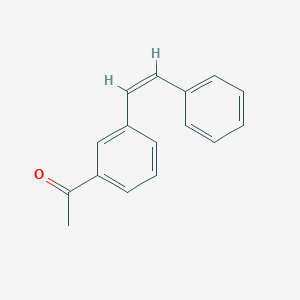
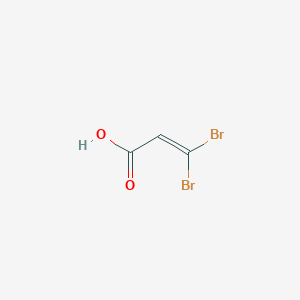
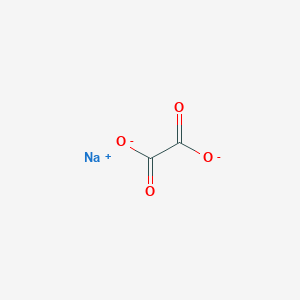
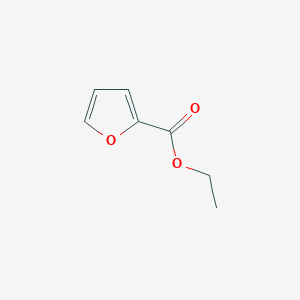
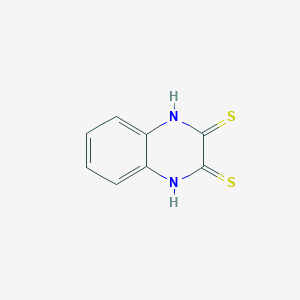
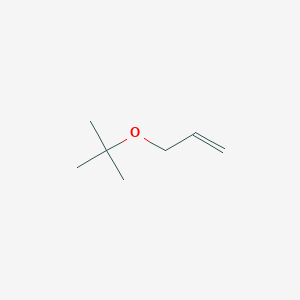
![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
